molecular formula C19H15FIN3O2 B2608750 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide CAS No. 920364-97-2

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide

Cat. No.: B2608750
CAS No.: 920364-97-2
M. Wt: 463.251
InChI Key: FYWUSRMAWNAASM-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide ( 920364-97-2) is a specialized organic compound with a molecular formula of C19H15FIN3O2 and a molecular weight of 463.24 g/mol . It features a pyridazine core, which is a privileged scaffold in medicinal chemistry, substituted with a 4-fluorophenyl group and linked via an ethyloxy bridge to a 4-iodobenzamide moiety . This specific structure confers significant potential in medicinal chemistry and biochemical research, primarily serving as a sophisticated scaffold for developing targeted inhibitors or molecular probes . The presence of both fluorine and iodine substituents is a key feature; the fluorine can enhance lipophilicity and metabolic stability, while the iodine atom provides a versatile handle for further synthetic modifications via cross-coupling reactions, making the compound highly valuable for extensive structure-activity relationship (SAR) studies . The well-defined molecular architecture of this compound allows for precise modifications, thereby facilitating advanced applications in drug discovery pipelines, particularly in the synthesis of novel candidate molecules . Recent scientific literature underscores the importance of pyridazinone-based derivatives in oncology research, where similar compounds have been designed as potent inhibitors of histone deacetylases (HDAC) for anticancer activity and as dual-function agents with both antimicrobial and anticancer properties . Its stability and synthetic accessibility further support its use as a key intermediate in molecular imaging and as a building block for the construction of more complex chemical entities for probing biological systems . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FIN3O2/c20-15-5-1-13(2-6-15)17-9-10-18(24-23-17)26-12-11-22-19(25)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWUSRMAWNAASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups at the iodo position .

Scientific Research Applications

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Piperidine or Pyrrolidine Moieties

  • 4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) : Shares the 4-iodobenzamide group with the target compound but replaces the pyridazine-ether chain with a benzylpiperidine moiety. This structural difference likely alters receptor selectivity. Piperidine-containing analogs like 4-IBP and BD 1008 (a sigma receptor ligand) are associated with central nervous system activity, suggesting that the target compound’s pyridazine core may shift its pharmacological profile toward different targets .
  • The target compound’s 4-fluorophenyl group may offer similar advantages but with reduced steric hindrance compared to dichloro substituents .

Pyridazine-Containing Analogs

  • I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Features a pyridazin-3-yl group linked via a phenethylamino bridge to an ethyl benzoate. Unlike the target compound’s ether linker, I-6230’s amino group may confer higher polarity and susceptibility to enzymatic hydrolysis. The iodine in the target’s benzamide could also improve membrane permeability compared to I-6230’s ester group .
  • I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) : Substitutes pyridazine with a methylisoxazole ring. Isoxazole derivatives are often associated with anti-inflammatory or antimicrobial activity, whereas pyridazine-containing compounds (like the target) are explored for kinase inhibition or receptor modulation. The ethoxy linker in both compounds suggests shared strategies for optimizing spatial orientation .

Halogenated Aromatic Systems

  • N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (): Demonstrates the use of chloro and methoxy substituents for tuning electronic properties.

Structural and Pharmacokinetic Implications

Table 1: Key Structural Comparisons

Compound Core Structure Halogen Substituents Linker Type Potential Target
Target Compound Pyridazine + benzamide 4-iodo, 4-fluoro Ether (ethoxyethyl) Kinases/Sigma receptors
4-IBP Piperidine + benzamide 4-iodo Benzylpiperidine Sigma receptors
I-6230 Pyridazine + ethyl ester None Phenethylamino Enzymes/Transporters
BD 1047 Dichlorophenyl + amine 3,4-dichloro Ethylamine Sigma receptors
  • Metabolic Stability : The ether linker in the target compound may offer greater resistance to hydrolysis compared to ester-containing analogs like I-6230 .

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a pyridazine ring substituted by a 4-fluorophenyl group and an ether linkage to an ethyl group. The presence of iodine in the benzamide moiety enhances its biological activity by potentially increasing lipophilicity and altering binding interactions with target proteins.

PropertyValue
Molecular FormulaC18H19FN4O2
Molecular Weight344.37 g/mol
CAS Number920408-54-4
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The fluorophenyl group is known to facilitate binding to various biological targets, potentially modulating their activity. The compound may act as an inhibitor or modulator of key signaling pathways involved in disease processes, particularly in cancer and inflammatory conditions.

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The following table summarizes some key findings from recent studies:

Study ReferenceCell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis via caspase activation
PC3 (Prostate Cancer)3.8Inhibition of cell cycle progression
A549 (Lung Cancer)4.5Modulation of PI3K/Akt signaling pathway

Case Studies

  • Breast Cancer Treatment : In a study involving MCF-7 cells, this compound was found to induce apoptosis through the activation of caspases, leading to cell death and reduced tumor growth in vivo.
  • Prostate Cancer : Another study demonstrated that this compound effectively inhibited the proliferation of PC3 cells at low micromolar concentrations, suggesting its potential as a therapeutic agent in prostate cancer management.
  • Inflammatory Conditions : Preliminary research indicates that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.

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